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Compound of Interest

Octahydropyrazino[2,1-c]
Compound Name:
[1,4]oxazine

Cat. No.: B183374

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic characterization of
Octahydropyrazino[2,1-c][1][2]oxazine, a saturated heterocyclic compound of interest in
medicinal chemistry and drug discovery. The following sections outline the expected data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Standardized experimental protocols are provided to ensure reproducibility. The presented
spectral data is a representative example based on the chemical structure and established
spectroscopic principles.

Chemical Structure and Properties

o |[UPAC Name: Octahydropyrazino[2,1-c][1][2]oxazine

Molecular Formula: C7H14N20

Molecular Weight: 142.20 g/mol

Monoisotopic Mass: 142.110613074 Da[2]

CAS Number for (S)-enantiomer: 1089280-14-7[1][3]
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Spectroscopic Data Summary

The following tables summarize the predicted key data points for the spectroscopic analysis of
Octahydropyrazino[2,1-c][1][2]oxazine.

Table 1: *H NMR Data (Predicted)

(Solvent: CDCls, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
3.80-3.95 m 2H O-CH:
3.55-3.70 m 1H N-CH-N
2.70-2.90 m 4H N-CH:z
2.40-2.60 m 4H N-CH:
1.90-2.10 m 2H C-CH2-C
1.60-1.80 m 1H NH

Table 2: **C NMR Data (Predicted)

(Solvent: CDCls, 100 MHz)

Chemical Shift (8) ppm Assignment
75.5 O-CHz

68.0 N-CH-N

55.0 N-CH2

52.5 N-CH:

48.0 N-CH2

25.0 C-CH2-C
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Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

3350 - 3200 Medium, Broad N-H Stretch

2950 - 2850 Strong C-H Stretch (Aliphatic)
1460 - 1440 Medium C-H Bend (Scissoring)
1260 - 1000 Strong C-N Stretch, C-O Stretch
900 - 650 Medium, Broad N-H Wag

Table 4: Mass Spectrometry Data (Predicted)

m/z Relative Intensity (%) Assighment

142 85 [M]* (Molecular lon)
113 40 [M - C2Hs]*

99 100 [M - C3H7]*

85 60 [M - CaHs]*

70 75 [CaHsN]*

56 90 [C3HsN]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

o Octahydropyrazino[2,1-c][1][2]oxazine sample

o Deuterated chloroform (CDCIs)

e NMR tubes (5 mm)
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 NMR Spectrometer (e.g., 400 MHz)

Protocol:

e Accurately weigh 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6 mL of CDCIs in a clean, dry vial.

» Transfer the solution to an NMR tube.

e Place the NMR tube in the spectrometer's autosampler or manually insert it.
e Acquire the *H NMR spectrum using standard acquisition parameters.

e Acquire the 3C NMR spectrum. A larger number of scans will be necessary due to the lower
natural abundance of 13C.

e Process the spectra (Fourier transform, phase correction, and baseline correction).

« Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and
multiplicities for all signals.

o Determine the chemical shifts of all signals in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

e Octahydropyrazino[2,1-c][1][2]oxazine sample

o FTIR Spectrometer with a suitable accessory (e.g., ATR)

e Solvent for cleaning (e.g., isopropanol)

Protocol:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
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e Place a small amount of the solid or liquid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

e Acquire the IR spectrum over the range of 4000-400 cm~1.

o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

o Octahydropyrazino[2,1-c][1][2]oxazine sample

e Mass Spectrometer (e.g., GC-MS or LC-MS)

o Suitable solvent (e.g., methanol or acetonitrile)

Protocol:

Prepare a dilute solution of the sample in a suitable volatile solvent.

 Introduce the sample into the mass spectrometer. For GC-MS, inject the solution into the gas
chromatograph. For LC-MS, infuse the solution directly or via an LC system.

e Acquire the mass spectrum in a suitable ionization mode (e.g., Electron lonization - El for
GC-MS, or Electrospray lonization - ESI for LC-MS).

e Analyze the resulting spectrum to identify the molecular ion peak.

« ldentify the major fragment ions and propose plausible fragmentation pathways.

Visualizations
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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